molecular formula C10H4Cl4N2 B13104625 2,4-Dichloro-5-(3,4-dichlorophenyl)pyrimidine

2,4-Dichloro-5-(3,4-dichlorophenyl)pyrimidine

Cat. No.: B13104625
M. Wt: 294.0 g/mol
InChI Key: YWISBOYPBZZJNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-(3,4-dichlorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This particular compound is characterized by the presence of two chlorine atoms at positions 2 and 4 of the pyrimidine ring and an additional dichlorophenyl group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(3,4-dichlorophenyl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 3,4-dichlorophenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: While the pyrimidine ring itself is relatively stable, the phenyl group can undergo oxidation reactions using reagents like potassium permanganate.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dichloro-5-(3,4-dichlorophenyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes, such as kinases, by binding to their active sites. This binding disrupts the enzyme’s normal function, leading to therapeutic effects. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-5-(3,4-dichlorophenyl)pyrimidine is unique due to the combination of the pyrimidine ring and the dichlorophenyl group, which imparts distinct chemical properties and biological activities. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C10H4Cl4N2

Molecular Weight

294.0 g/mol

IUPAC Name

2,4-dichloro-5-(3,4-dichlorophenyl)pyrimidine

InChI

InChI=1S/C10H4Cl4N2/c11-7-2-1-5(3-8(7)12)6-4-15-10(14)16-9(6)13/h1-4H

InChI Key

YWISBOYPBZZJNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN=C(N=C2Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.